1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one
CAS No.: 2040-26-8
Cat. No.: VC2494909
Molecular Formula: C12H16O2
Molecular Weight: 192.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2040-26-8 |
|---|---|
| Molecular Formula | C12H16O2 |
| Molecular Weight | 192.25 g/mol |
| IUPAC Name | 1-(4-methoxyphenyl)-2,2-dimethylpropan-1-one |
| Standard InChI | InChI=1S/C12H16O2/c1-12(2,3)11(13)9-5-7-10(14-4)8-6-9/h5-8H,1-4H3 |
| Standard InChI Key | IJSLNFBUJUTKGK-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C(=O)C1=CC=C(C=C1)OC |
| Canonical SMILES | CC(C)(C)C(=O)C1=CC=C(C=C1)OC |
Introduction
Physical and Chemical Properties
1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one possesses distinct physical and chemical characteristics that define its behavior in various contexts. The compound features a ketone functional group, with a methoxy group (-OCH3) attached to the phenyl ring, contributing to its aromatic properties . The presence of two methyl groups on the carbon adjacent to the carbonyl group enhances its steric bulk, influencing reactivity patterns in chemical reactions .
Table 1: Physical and Chemical Properties of 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆O₂ |
| Molecular Weight | 192.25 g/mol |
| Exact Mass | 192.11503 g/mol |
| Physical Appearance | Colorless to pale yellow liquid/solid |
| Solubility | Moderate to low in water; higher in organic solvents |
| Chemical Classification | Aromatic ketone |
| Functional Groups | Ketone, methoxy, aromatic ring |
The compound's structure suggests it may exhibit moderate to low solubility in water while being more soluble in common organic solvents . This solubility profile is typical of compounds containing both polar functional groups and hydrophobic regions, reflecting the balanced nature of its molecular structure.
Nomenclature and Structural Identification
1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one is known by several synonyms in scientific literature and commercial catalogs, which can be valuable for identification purposes in various databases and research contexts.
Table 2: Nomenclature and Identification Parameters
These identifiers are essential for accurately locating and referencing the compound across different chemical databases and literature sources. The standardized notations such as InChI and SMILES are particularly valuable for computational chemistry applications and database searching .
Synthesis Methods
The synthesis of 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one can be accomplished through several synthetic routes, each offering specific advantages depending on available starting materials and desired purity.
One common approach involves the reaction of 4-methoxybenzene derivatives with appropriate alkylating agents under controlled conditions. This method typically requires careful selection of reaction parameters including temperature, catalyst, and solvent to achieve optimal yields.
Alternatively, the compound can be prepared through the condensation of 4-methoxybenzaldehyde with tert-butyl acetate under specific conditions. This approach leverages the reactivity of the aldehyde carbonyl group to form the desired ketone structure.
A general synthetic pathway can be represented as follows:
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Starting with 4-methoxybenzene derivatives
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Reaction with appropriate alkylating agents or acylating reagents
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Formation of the carbonyl linkage with the dimethyl-substituted carbon
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Purification of the final product
These synthesis methods highlight the compound's importance as an intermediate in the preparation of more complex molecular structures, particularly in pharmaceutical and fine chemical synthesis.
Applications and Uses
1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one demonstrates versatility in various applications, primarily centered around its utility in organic synthesis and chemical research.
Chemical Synthesis Applications
The compound serves as a valuable intermediate in the production of pharmaceuticals and other organic compounds . Its carbonyl group provides a reactive site for numerous transformations, including nucleophilic additions, reductions, and condensation reactions. The methoxy group on the aromatic ring offers opportunities for further functionalization, expanding its synthetic utility.
Research Applications
In research settings, this compound functions as a model substrate for studying reaction mechanisms, particularly those involving carbonyl chemistry and aromatic substitutions. Its well-defined structure makes it suitable for investigating structure-activity relationships in various chemical contexts.
Analytical Characterization
The analysis and characterization of 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one typically involve various spectroscopic and chromatographic techniques to confirm its identity, assess purity, and examine its physical properties.
Spectroscopic Analysis
Spectral data for this compound has been documented, with specific attention to its molecular characteristics and structural confirmation . Common spectroscopic methods used for characterization include:
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Infrared (IR) spectroscopy: Provides information about functional groups, particularly the carbonyl (C=O) stretching vibration and the C-O-C stretching of the methoxy group
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Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR provide detailed structural information about hydrogen and carbon environments within the molecule
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Mass Spectrometry: Confirms molecular weight (192.26 g/mol) and provides fragmentation patterns useful for structural verification
Computational Model Analysis
Computational models have been employed to predict and analyze the compound's spectral properties, as indicated by the SmartSpectra Model referenced in available spectral databases . These computational approaches enhance the understanding of the compound's electronic and structural properties.
The comprehensive analytical characterization of this compound ensures its proper identification and quality assessment for research and synthetic applications.
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